

A Head-to-Head Clinical Trial of Two Cefalonium-Based Dry Cow Therapies

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Compound of Interest		
Compound Name:	Cefalonium hydrate	
Cat. No.:	B12057631	Get Quote

An objective comparison of the efficacy of a new formulation of cefalonium versus an existing reference formulation for the prevention and treatment of intramammary infections in dairy cattle.

This guide provides a detailed analysis of a clinical trial comparing two long-acting intramammary dry cow products containing cefalonium. The study aimed to determine if a new formulation was equivalent to an existing, registered product in its ability to cure existing intramammary infections (IMI), prevent new infections post-calving, and reduce the incidence of clinical mastitis in early lactation.

Experimental Protocols

A randomized, positive-control equivalence trial was conducted across four commercial dairy farms in Southland, New Zealand.[1]

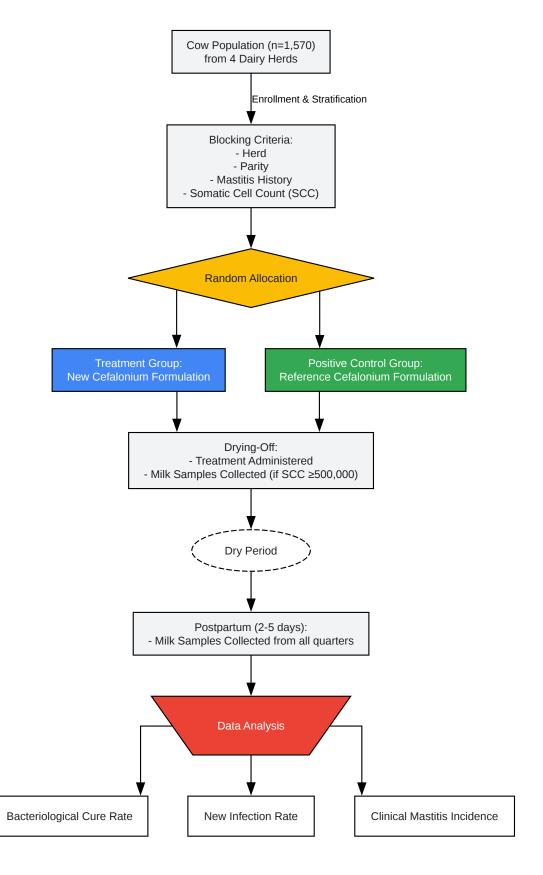
- Animal Selection: A total of 1,570 cows were eligible for inclusion in the study.[1] Cows were blocked by herd, parity, previous mastitis history, and their most recent somatic cell count (SCC).[1]
- Treatment Allocation: Within each block, cows were randomly assigned to one of two treatment groups at the cow level, meaning all four quarters of a single cow received the same treatment.[1]
 - Treatment Group: Received a new formulation of a cefalonium-based dry cow therapy.



- Positive Control Group: Received the existing reference formulation of a cefalonium-based dry cow therapy.
- Sampling Procedure:
 - At Drying-Off: Milk samples were collected from all quarters with a Somatic Cell Count (SCC) of ≥500,000 cells/mL.
 - Postpartum: Milk samples were collected from all quarters between 2-5 days after calving.
 Samples were also taken from any quarter that had a positive culture at drying-off.[1]
- Laboratory Analysis: All collected milk samples underwent bacteriological culture to identify the presence and type of pathogens.
- Endpoints Measured: The primary outcomes assessed were:
 - The incidence of bacteriological cure of infections existing at drying-off.
 - The incidence of new intramammary infections from 2-5 days postpartum.
 - The incidence of clinical mastitis from drying-off to 21 days postpartum.

Experimental Workflow Diagram





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References

- 1. The comparative efficacy of two long-acting dry-cow cephalonium products in curing and preventing intramammary infections PubMed [pubmed.ncbi.nlm.nih.gov]
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